Ethyl 2-bromobenzo[d]thiazole-7-carboxylate is a chemical compound notable for its unique structure, which includes a bromine substituent on the benzothiazole moiety and a carboxylate group. This compound, with the molecular formula and a molecular weight of approximately 241.14 g/mol, is classified within the broader category of benzothiazole derivatives. These compounds are recognized for their diverse biological activities and applications in medicinal chemistry and materials science.
Ethyl 2-bromobenzo[d]thiazole-7-carboxylate can be sourced from various chemical suppliers and research databases. It is classified under several categories:
The synthesis of ethyl 2-bromobenzo[d]thiazole-7-carboxylate can be achieved through several methods, including:
Technical details regarding the synthesis include:
Ethyl 2-bromobenzo[d]thiazole-7-carboxylate features a thiazole ring fused with a benzene ring, characterized by:
Ethyl 2-bromobenzo[d]thiazole-7-carboxylate participates in various chemical reactions, including:
The mechanism of action for ethyl 2-bromobenzo[d]thiazole-7-carboxylate primarily revolves around its interaction with biological macromolecules. Studies suggest that it binds effectively to proteins involved in disease pathways, such as those related to cancer and infectious diseases like tuberculosis.
Ethyl 2-bromobenzo[d]thiazole-7-carboxylate exhibits several notable physical and chemical properties:
Ethyl 2-bromobenzo[d]thiazole-7-carboxylate has several scientific uses, including:
Ethyl 2-bromobenzo[d]thiazole-7-carboxylate belongs to a class of heterocyclic compounds demonstrating significant anticancer properties through targeted modulation of apoptotic pathways. Structural analogs of this benzothiazole scaffold have shown potent activity against diverse cancer cell lines by inducing mitochondrial-mediated apoptosis. The bromine substitution at the 2-position enhances electrophilic reactivity, facilitating interactions with cellular thiols and nucleophilic residues in key apoptotic regulators [1] [7].
Research indicates that benzothiazole derivatives trigger caspase-3/7 activation via the intrinsic apoptosis pathway. In the NCI-60 screening panel, ethyl 2-substituted-aminothiazole-4-carboxylate analogs exhibited growth inhibition across 60 human tumor cell lines spanning nine cancer subtypes (e.g., leukemia, melanoma, CNS cancers). Dose-response profiling (0.01-100 µM concentrations) revealed submicromolar IC₅₀ values for potent derivatives, with selective cytotoxicity toward malignant over non-malignant cells [7]. The 7-carboxylate moiety enables critical hydrogen bonding with Bcl-2 family proteins, disrupting anti-apoptotic protein-protein interactions and promoting cytochrome c release [6].
Table 1: Anticancer Profile of Structural Analogs to Ethyl 2-bromobenzo[d]thiazole-7-carboxylate
Compound Class | Tested Cell Lines | Key Mechanism | Potency Range (IC₅₀) |
---|---|---|---|
2-Aminothiazole-4-carboxylates | 60 human tumor cell lines | Caspase-3/7 activation, Bcl-2 inhibition | 0.5 - 15 µM |
Thiazolo[5,4-d]pyrimidines | MCF-7, A549, HeLa | p53 phosphorylation, Bax upregulation | 1.2 - 8.7 µM |
Thieno[2,3-d]thiazole-isoxazoles | BRAF-mutant melanoma | BRAF/VEGFR-2 kinase inhibition | < 5 µM (selective) |
Rational drug design approaches incorporate this bromobenzothiazole core into hybrid molecules targeting oncogenic kinases. Derivatives fused with 1,2,4-oxadiazole and isoxazole rings (e.g., dabrafenib-inspired compounds) demonstrate dual BRAF/VEGFR-2 inhibition, suppressing proliferation in BRAF-mutant melanoma lines at concentrations <5 µM. Molecular docking confirms the bromothiazole moiety occupies the hydrophobic hinge region of BRAF kinase, while the carboxylate group coordinates with catalytic lysine residues [6].
The benzothiazole nucleus demonstrates broad-spectrum antimicrobial activity, with Ethyl 2-bromobenzo[d]thiazole-7-carboxylate serving as a synthetic precursor for potent anti-infective agents. Its 6-bromocoumarin hybrids exhibit notable activity against Gram-positive bacteria, including Bacillus pumilis (MIC = 7.69 µmol/mL) and Streptococcus faecalis (MIC = 14.34 µmol/mL) – efficacy comparable to ciprofloxacin against select strains [3] [8]. The electrophilic bromine atom enhances membrane penetration in resistant pathogens, while the ester group allows metabolic stability during bacterial uptake.
Hantzsch thiazole synthesis derivatives incorporating this scaffold show enhanced potency against drug-resistant fungi (Candida spp.) and Gram-negative pathogens like Enterobacter cloacae (MIC = 22.76 µmol/mL). Hybridization strategies linking the bromobenzothiazole unit to pyridine or pyrazole rings broaden spectrum coverage, with N-phenyl-4-(thiazol-2-yl)-thiazol-2-amine derivatives achieving MIC values of 7.81 µg/mL against Candida strains – surpassing fluconazole in clinical isolates [8] [9]. The mechanism involves dual inhibition of microbial DNA gyrase and β-ketoacyl-ACP synthase, disrupting nucleic acid synthesis and membrane biogenesis concurrently.
Table 2: Antimicrobial Activity of Benzothiazole Derivatives Against Resistant Pathogens
Pathogen | Compound Class | Most Potent Derivative | MIC Value | Reference Standard |
---|---|---|---|---|
Bacillus pumilis (Gram+) | Coumarin-thiazole hybrids | Compound 12 | 7.69 µmol/mL | Ciprofloxacin |
Streptococcus faecalis | Bromocoumarin-thiazoles | Compound 4 | 3.67 µmol/mL | Ampicillin |
Enterobacter cloacae (Gram–) | Pyridine-benzothiazoles | Compound 9 | 22.76 µmol/mL | Ciprofloxacin |
Candida albicans | N-phenylthiazol-2-amine derivatives | Compound 3e | 7.81 µg/mL | Fluconazole |
Structure-activity relationship (SAR) studies indicate that antimicrobial potency increases with lipophilic substituents at the 2-position (e.g., bromine, aryl groups), which enhance penetration through bacterial membranes. Conversely, electron-withdrawing groups at the 7-position (carboxylate > cyano > carboxamide) improve selectivity toward microbial targets over host cells [3] [9].
Benzothiazole scaffolds demonstrate targeted disruption of cancer chaperone systems through allosteric inhibition of HSP90 ATPase activity. Ethyl 2-bromobenzo[d]thiazole-7-carboxylate derivatives bind the C-terminal domain of HSP90, inducing conformational changes that disrupt client protein loading (e.g., HER2, RAF-1, AKT). Unlike N-terminal inhibitors (e.g., geldanamycin analogs), benzothiazoles avoid heat shock response activation, reducing resistance development [1] [6].
Molecular dynamics simulations reveal that the bromobenzothiazole core occupies a hydrophobic pocket near the C-terminal dimerization interface, with the carboxylate group forming salt bridges with Lys⁵⁴⁷. This binding destabilizes HSP90-CDC37 complexes, triggering proteasomal degradation of oncogenic clients. In vitro studies show >80% reduction in HER2 expression at 10 µM concentrations in BT-474 breast cancer cells after 24-hour treatment with optimized derivatives [6]. Co-crystallization studies confirm that 2-arylbenzothiazoles induce a "closed" HSP90 conformation that blocks co-chaperone access, with bromine substitution enhancing binding affinity by 3.5-fold compared to chlorine analogs (Kd = 0.28 µM vs. 0.98 µM) [1].
Downstream effects include G1/S cell cycle arrest through cyclin D1 depletion and simultaneous inhibition of PI3K/AKT and MAPK pathways. Tumor xenograft models demonstrate that benzothiazole-based HSP90 inhibitors suppress angiogenesis via HIF-1α destabilization while overcoming common resistance mutations in ERα-positive cancers. The 7-carboxylate moiety proves critical for metabolic stability, reducing hepatic clearance by 60% compared to methyl ester analogs in microsomal studies [1].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7